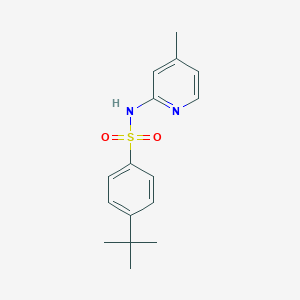

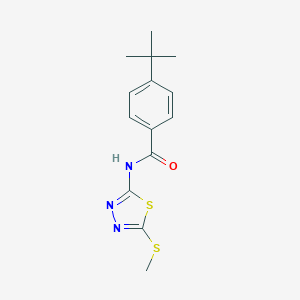

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

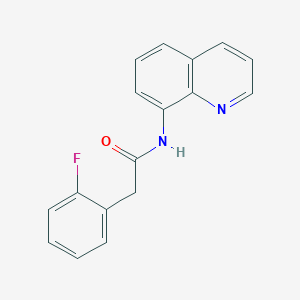

“4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. It has a molecular formula of C8H8BrNO . This compound is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings .

Chemical Reactions Analysis

Benzothiazole derivatives, including “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, can participate in various chemical reactions. For instance, they can undergo condensation with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles . They can also participate in visible light mediated synthesis from 2-aminothiophenol and aldehydes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” include a molecular weight of 214.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 212.97893 g/mol .

Aplicaciones Científicas De Investigación

Synthetic Methods and Characterization

A study conducted by Hossaini et al. (2017) explored the one-pot, multicomponent synthesis of new derivatives closely related to 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, characterizing them through various spectroscopic methods. This research underscores the compound's role in facilitating the development of novel chemical entities with potential applications in drug discovery and material science Hossaini, R. Heydari, M. Maghsoodlou, C. Graiff, 2017.

Another relevant study by Saeed (2009) detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a more efficient and cleaner method compared to traditional thermal heating. This finding is significant for the synthesis of similar compounds, demonstrating advancements in synthetic chemistry techniques A. Saeed, 2009.

Biological Activity and Applications

Research on derivatives of 1,3-benzothiazol-2-yl benzamides, as described by Rana et al. (2008), evaluated their pharmacological properties, including anticonvulsant and neurotoxicity profiles. Though not directly on 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, this study indicates the therapeutic potential of its structural analogs A. Rana, N. Siddiqui, S. Khan, Syed Ehtaishamul Haque, M. A. Bhat, 2008.

In another context, Bhagat et al. (2012) synthesized and investigated the antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, derivatives akin to the compound of interest. Their findings contribute to the understanding of how such compounds could be leveraged for antimicrobial purposes, highlighting a potential application in combating microbial resistance T. Bhagat, S. Deshmukh, S. V. Kuberkar, 2012.

The design and synthesis of N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as described by Xu et al. (2006) provide insights into the compound's potential as a small molecule heparanase inhibitor. This application is noteworthy in the context of cancer therapy, where heparanase plays a critical role in tumor metastasis and angiogenesis Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, Elizabeth C Navarro, James R Tonra, Stan Mitelman, M Margarita Camara, Dhanvanthri S Deevi, Alexander S Kiselyov, Paul Kussie, Wai C Wong, Hu Liu, 2006.

Direcciones Futuras

The future directions for “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the versatile biological properties of benzotriazole derivatives , this compound may also have potential applications in pharmaceutical chemistry.

Propiedades

IUPAC Name |

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBAIKKRBLXFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B472969.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473014.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B473139.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473146.png)

![Ethyl 3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B473157.png)

![3-[(3-Fluorobenzoyl)oxy]phenyl 3-fluorobenzoate](/img/structure/B473190.png)